ALS-I Preserves Trypsin Activity at Working Concentrations Where SDS Abolishes It
ALS-I preserves near-complete trypsin proteolytic activity across a broad working concentration range of 0.1–1% (w/v), in contrast to SDS which substantially inhibits trypsin even at low concentrations [1]. This differential tolerance enables ALS-I to maintain the surfactant concentration necessary for effective protein solubilization without sacrificing enzymatic cleavage efficiency.
| Evidence Dimension | Trypsin activity retention in the presence of surfactant |
|---|---|
| Target Compound Data | Little or no decrease in proteolytic activity at 0.1–1% (w/v) ALS-I |
| Comparator Or Baseline | SDS: substantial inhibition of trypsin activity at comparable concentrations |
| Quantified Difference | ALS-I maintains activity across the full 0.1–1% range; SDS causes marked inhibition |
| Conditions | In-solution tryptic digestion; ALS-I concentrations tested: 0.1%, 0.5%, and 1% (w/v); activity assessed via standard proteolytic assay |
Why This Matters
Procurement of ALS-I eliminates the need to balance surfactant concentration against enzyme inactivation, a fundamental limitation inherent to SDS-based protocols.
- [1] Yu YQ, Gilar M, Lee PJ, Bouvier ES, Gebler JC. Enzyme-friendly, mass spectrometry-compatible surfactant for in-solution enzymatic digestion of proteins. Anal Chem. 2003;75(21):6023-8. View Source
